molecular formula C8H6BrNO2 B7802271 1-bromo-2-[(E)-2-nitroethenyl]benzene CAS No. 65185-68-4

1-bromo-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B7802271
CAS No.: 65185-68-4
M. Wt: 228.04 g/mol
InChI Key: QKFDNZXJABSGIO-AATRIKPKSA-N
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Description

1-Bromo-2-[(E)-2-nitroethenyl]benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a nitroethenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene typically involves the bromination of 2-nitroethenylbenzene. This process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzene ring.

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-2-[(E)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-2-[(E)-2-aminoethenyl]benzene, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-[(E)-2-nitroethenyl]benzene serves as a useful precursor in the synthesis of more complex organic molecules. Its electrophilic nature allows it to undergo various reactions, including:

  • Electrophilic Aromatic Substitution : The bromine atom can be substituted with other electrophiles, facilitating the formation of diverse aromatic compounds.
  • Nucleophilic Addition Reactions : The nitro group enhances the electrophilicity of the double bond, allowing for nucleophilic attacks that can lead to new carbon-carbon or carbon-heteroatom bonds.

Case Study: Synthesis of Nitroalkenes

A study demonstrated that this compound could be synthesized using a reaction between 2-bromobenzaldehyde and nitromethane in the presence of sodium hydroxide. This method highlights its utility as a precursor for nitroalkenes, which are valuable in various synthetic pathways .

Material Science

In material science, this compound can be employed to develop polymers with specific electronic properties. Its unique structure allows for the creation of materials that exhibit enhanced conductivity or photonic characteristics.

Data Table: Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2-nitrobenzeneLacks ethenyl group; simpler structureHigher reactivity due to direct nitro substitution
2-Bromo-1-nitrobenzeneBromine and nitro groups in different positionsDifferent electronic properties due to positional isomerism
4-Bromo-3-nitrophenolContains hydroxyl group instead of ethenylExhibits phenolic reactivity, affecting solubility and biological activity

This table illustrates how this compound stands out due to its dual functionality as both a bromobenzene derivative and a nitroalkene .

Research indicates that derivatives of bromobenzene, including this compound, exhibit interactions with biological targets such as enzymes and receptors. These interactions can influence various biochemical pathways, suggesting potential applications in medicinal chemistry.

Case Study: Antimicrobial Activity

A comparative study evaluated several halogenated β-nitrostyrenes for antimicrobial properties. The results indicated that compounds similar to this compound displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This underscores the potential therapeutic applications of this compound .

Mechanism of Action

The mechanism by which 1-bromo-2-[(E)-2-nitroethenyl]benzene exerts its effects in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the nitro group. This activation facilitates electrophilic substitution reactions, where the bromine atom can be replaced by other electrophiles. The nitro group also plays a crucial role in reduction reactions, where it can be converted to an amino group through the transfer of electrons from reducing agents .

Comparison with Similar Compounds

1-Bromo-2-[(E)-2-nitroethenyl]benzene can be compared with other similar compounds, such as:

The presence of both the bromine and nitroethenyl groups in this compound makes it a unique and versatile compound in organic synthesis.

Biological Activity

1-Bromo-2-[(E)-2-nitroethenyl]benzene, a compound with the molecular formula C8_8H6_6BrNO2_2, is notable for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure features a bromine atom and a nitroethenyl group attached to a benzene ring, which contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Weight : Approximately 228.04 g/mol
  • Chemical Structure :
C6H4(Br)C=C(NO2)H\text{C}_6\text{H}_4(\text{Br})-\text{C}=\text{C}(\text{NO}_2)-\text{H}

The E configuration of the nitroethenyl group indicates that the higher priority groups on either end of the double bond are on opposite sides, which influences its chemical reactivity and biological interactions .

This compound exhibits biological activity primarily through its electrophilic nature, allowing it to engage in electrophilic aromatic substitution reactions. This property enables the compound to interact with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways.

Antimicrobial Activity

Research has demonstrated that bromobenzene derivatives, including this compound, possess antimicrobial properties. A study comparing halogenated β-nitrostyrenes found significant activity against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus128
Bacillus subtilis256
Enterococcus faecalis64
Escherichia coli256
Candida albicans32

These results indicate that this compound has considerable potential as an antimicrobial agent, particularly against Gram-negative bacteria .

Anticancer Potential

The compound's ability to influence cellular mechanisms also suggests potential anticancer properties. Studies have indicated that nitroalkenes can induce apoptosis in cancer cells by disrupting DNA replication processes. For instance, compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .

Case Studies

  • Topoisomerase II Inhibition : A study evaluated the effects of various nitroalkenes on topoisomerase II activity. The results indicated that compounds with similar structures to this compound significantly inhibited enzyme activity, leading to increased DNA damage in cancer cell lines.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of halogenated nitrostyrenes, including this compound. The study found that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2-nitrobenzeneLacks ethenyl group; simpler structureHigher reactivity due to direct nitro substitution
2-Bromo-1-nitrobenzeneBromine and nitro groups in different positionsDifferent electronic properties due to positional isomerism
4-Bromo-3-nitrophenolContains hydroxyl group instead of ethenylExhibits phenolic reactivity affecting solubility and biological activity

This comparative analysis highlights the distinctiveness of this compound in terms of its dual functionality as both a bromobenzene derivative and a nitroalkene.

Properties

IUPAC Name

1-bromo-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDNZXJABSGIO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38815-55-3, 65185-68-4, 155988-33-3
Record name Benzene, ethenyl-, monobromo mononitro deriv.
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Record name NSC170712
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Record name trans-2-Bromo-β-nitrostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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